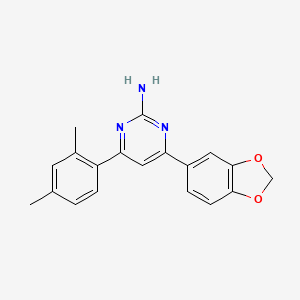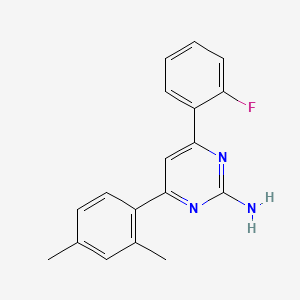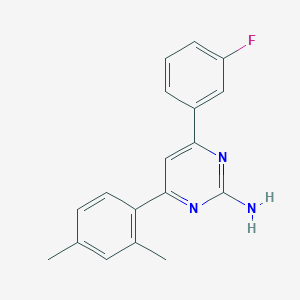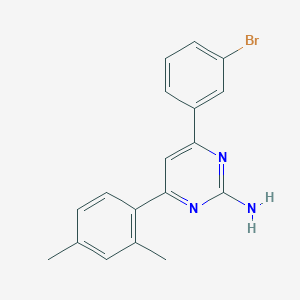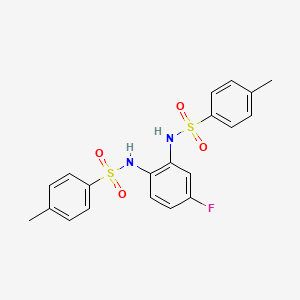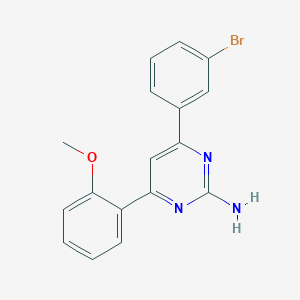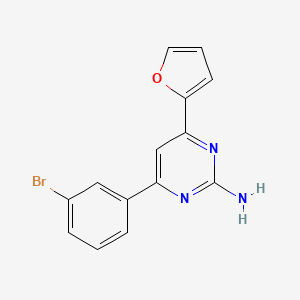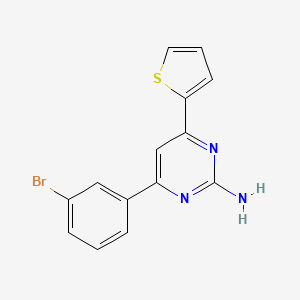
4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine, also known as 4-3-B-6-4-CPP, is a heterocyclic amine that has been widely studied due to its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 4-3-B-6-4-CPP has been shown to possess a unique mechanism of action, which has been studied in detail.
科学研究应用
4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been studied for its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been shown to possess a unique mechanism of action, which has been studied in detail.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of these prostaglandins, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP is thought to reduce inflammation and pain. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to inhibit the activity of other enzymes involved in the production of pro-inflammatory molecules, such as 5-lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP have been studied in a number of animal models. In mice, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce inflammation and pain. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce the production of pro-inflammatory molecules, such as cytokines and prostaglandins. In rats, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce the production of nitric oxide and to inhibit the activity of 5-lipoxygenase. Finally, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP has been found to reduce the production of reactive oxygen species in human cells.
实验室实验的优点和局限性
The advantages of using 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP in lab experiments include its low cost and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, making it an attractive candidate for a variety of research applications. However, there are some limitations to using 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP in laboratory experiments. For example, this compound is not very stable and can degrade quickly in the presence of light or heat. In addition, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify its potential therapeutic applications. In addition, further research could be conducted to identify potential synergistic effects when combining 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP with other compounds. Finally, 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP could be used as a starting point for the synthesis of new compounds with similar properties.
合成方法
4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP can be synthesized through a multi-step process, beginning with the reaction of 3-bromophenylhydrazine and 4-chlorophenylhydrazine in aqueous acetic acid. The resulting product is then reacted with ethylenediamine in aqueous acetic acid to form 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amineP. This compound has also been synthesized through other methods, such as the reaction of 4-chlorophenylhydrazine with ethylenediamine in the presence of a catalytic amount of 3-bromophenol.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCASRAFQMBCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


